molecular formula C11H10BrNO2 B11853649 Methyl 1-bromo-2-methylindolizine-3-carboxylate

Methyl 1-bromo-2-methylindolizine-3-carboxylate

Cat. No.: B11853649
M. Wt: 268.11 g/mol
InChI Key: OWCCXXYPYUNXTR-UHFFFAOYSA-N
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Description

Methyl 1-bromo-2-methylindolizine-3-carboxylate is a compound belonging to the indolizine family, which is a class of nitrogen-containing heterocycles. Indolizines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-bromo-2-methylindolizine-3-carboxylate typically involves the bromination of 2-methylindolizine-3-carboxylate. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-bromo-2-methylindolizine-3-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide in methanol.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: Formation of 1-substituted-2-methylindolizine-3-carboxylates.

    Oxidation: Formation of 1-bromo-2-methylindolizine-3-carboxylic acid.

    Reduction: Formation of 2-methylindolizine-3-carboxylate.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 1-bromo-2-methylindolizine-3-carboxylate has been investigated for its potential biological activities, particularly as a precursor in the synthesis of various pharmacologically active compounds. Some notable applications include:

  • Inhibitors of Nitric Oxide Synthase : This compound can be utilized in the development of nitric oxide synthase inhibitors, which have implications in treating cardiovascular diseases and neurodegenerative disorders .
  • Protein Kinase Inhibitors : It serves as a reactant for synthesizing inhibitors targeting protein kinase C alpha, which plays a crucial role in cell signaling and cancer progression .
  • Antitumor Agents : The compound is involved in the design of inhibitors for the C-terminal domain of RNA polymerase II, which may lead to new antitumor therapies .

Organic Synthesis Applications

The reactivity of this compound makes it a versatile intermediate in organic synthesis. Key applications include:

  • Enantioselective Reactions : It is used as a reactant in enantioselective Meerwein-Eschenmoser Claisen rearrangement reactions, facilitating the formation of chiral compounds .
  • Synthesis of Indolizine Derivatives : The compound can undergo various transformations to yield substituted indolizines, which are valuable in developing new materials and pharmaceuticals.

Research Studies and Findings

Research has highlighted the biological significance of indolizines, including this compound. For instance:

  • A study explored anti-tubercular activities of substituted indolizines, indicating that structural modifications at specific positions significantly affect their efficacy against Mycobacterium tuberculosis. The presence of electron-withdrawing groups was found to enhance activity against resistant strains .

Future Prospects

Given its diverse applications, further research into this compound could lead to significant advancements in drug discovery and development. The ongoing exploration of its derivatives may uncover new therapeutic agents with enhanced efficacy against various diseases.

Mechanism of Action

The mechanism of action of methyl 1-bromo-2-methylindolizine-3-carboxylate is not well-documented. like other indolizine derivatives, it is likely to interact with various molecular targets, including enzymes and receptors, through its heterocyclic structure. The bromine atom may also play a role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-methylindolizine-3-carboxylate: Lacks the bromine atom, making it less reactive in substitution reactions.

    1-Bromo-2-methylindole-3-carboxylate: Similar structure but different ring system, leading to different biological activities.

    2-Methylindolizine-3-carboxylate: Lacks the bromine atom, making it less versatile in chemical modifications.

Uniqueness

Methyl 1-bromo-2-methylindolizine-3-carboxylate is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a wider range of chemical modifications. This makes it a valuable intermediate in the synthesis of various biologically active compounds .

Biological Activity

Methyl 1-bromo-2-methylindolizine-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors, such as substituted pyridines and halogenated compounds. The reaction conditions can significantly influence the yield and purity of the final product. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported to enhance the efficiency of synthesizing indolizine derivatives .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of indolizine derivatives, including this compound. For example, a series of indolizines exhibited significant inhibitory effects against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Effects

This compound has also shown promise in reducing inflammation. In vitro assays demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cell lines. This activity suggests its potential application in treating inflammatory diseases .

Anticancer Activity

The anticancer properties of indolizines have been a focal point in recent research. This compound has been tested against various cancer cell lines, showing cytotoxic effects that correlate with increased apoptosis rates. The compound appears to induce cell cycle arrest at the G2/M phase, thereby inhibiting cancer cell proliferation .

Case Studies

Case Study 1: Antimicrobial Activity
In a study assessing the antimicrobial efficacy of various indolizine derivatives, this compound was found to inhibit Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 25 to 50 µg/mL. These results indicate a moderate level of antibacterial activity compared to standard antibiotics .

Case Study 2: Anti-inflammatory Response
In a cellular model using RAW 264.7 macrophages, treatment with this compound resulted in a significant reduction in IL-6 secretion by approximately 40% when compared to untreated controls. This finding supports its potential use as an anti-inflammatory agent .

Research Findings Summary Table

Activity Tested Model Effect Observed Reference
AntimicrobialStaphylococcus aureusMIC = 25–50 µg/mL
Escherichia coliMIC = 25–50 µg/mL
Anti-inflammatoryRAW 264.7 macrophagesIL-6 reduction by ~40%
AnticancerVarious cancer cell linesInduced apoptosis

Properties

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

IUPAC Name

methyl 1-bromo-2-methylindolizine-3-carboxylate

InChI

InChI=1S/C11H10BrNO2/c1-7-9(12)8-5-3-4-6-13(8)10(7)11(14)15-2/h3-6H,1-2H3

InChI Key

OWCCXXYPYUNXTR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=C1Br)C(=O)OC

Origin of Product

United States

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